![molecular formula C14H8BrClN2O B5726066 5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5726066.png)
5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPO belongs to the class of oxadiazoles, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Antimicrobial and Anticoccidial Activities
5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives exhibit significant antimicrobial activity. For instance, some derivatives have shown effectiveness against various bacterial species, and they have also demonstrated high antileishmanial activity. Additionally, certain 1,2,4-oxadiazole compounds have been noted for their moderate anticoccidial activity, which could be relevant for veterinary applications (Machado et al., 2005), (Ustabaş et al., 2020), (Mano et al., 1976).
Anticancer Properties
Compounds with 1,2,4-oxadiazole structures, including 5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, have been studied for their potential anticancer properties. Some derivatives have been found to induce apoptosis in cancer cell lines and possess minimum cardiotoxic properties, making them promising candidates for anticancer drug development (Afsharirad et al., 2020), (Zhang et al., 2005).
Synthesis of Heterocyclic Compounds
5-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a key precursor in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including in the development of new drugs with potential biological activities (Abbas et al., 2017), (Yang et al., 2007).
Central Nervous System (CNS) Depressant Activity
Some derivatives of 1,3,4-oxadiazoles have shown potential central nervous system depressant activities. This property could be beneficial in the development of new treatments for conditions related to CNS disorders (Singh et al., 2012).
Thermal and Structural Studies
1,2,4-Oxadiazole derivatives, including those containing 5-(4-bromophenyl)-3-(4-chlorophenyl), have been the subject of thermal studies and structural analyses. Understanding the thermal stability and melting points of these compounds is crucial for their application in various fields (Arora et al., 2012), (Zhang et al., 1996).
properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-5-1-10(2-6-11)14-17-13(18-19-14)9-3-7-12(16)8-4-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFHDXXBEVGGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.